molecular formula C13H30N4O B1194516 Niax catalyst esn CAS No. 62765-93-9

Niax catalyst esn

Cat. No.: B1194516
CAS No.: 62765-93-9
M. Wt: 258.4 g/mol
InChI Key: HUYUPSFRMUTTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niax Catalyst ESN is a defined mixture consisting of 95% dimethylaminopropionitrile (DMAPN) and 5% bis(2-(dimethylamino)ethyl) ether . It was historically employed as a catalyst in the manufacture of flexible polyurethane foams . The primary research value of this compound today lies in the study of its toxicological mechanisms. Investigations have conclusively linked occupational exposure to this mixture with neurological and urological disorders, leading to its discontinuation in the late 1970s . Toxicological studies indicate that the neurotoxic and urinary effects, including symptoms such as loss of micturition reflex, peripheral neuropathy characterized by "pins and needles" in the extremities, muscle weakness, and decreased nerve conduction, are primarily attributable to the dimethylaminopropionitrile (DMAPN) component . As a result of these significant health findings, regulatory bodies such as OSHA and NIOSH have recommended that occupational exposure to this compound and its components be completely avoided and that it be handled as an exceedingly hazardous material . This product is strictly for academic and toxicological research purposes. For Research Use Only (RUO). Not for human, therapeutic, or diagnostic use.

Properties

CAS No.

62765-93-9

Molecular Formula

C13H30N4O

Molecular Weight

258.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine;3-(dimethylamino)propanenitrile

InChI

InChI=1S/C8H20N2O.C5H10N2/c1-9(2)5-7-11-8-6-10(3)4;1-7(2)5-3-4-6/h5-8H2,1-4H3;3,5H2,1-2H3

InChI Key

HUYUPSFRMUTTPP-UHFFFAOYSA-N

SMILES

CN(C)CCC#N.CN(C)CCOCCN(C)C

Canonical SMILES

CN(C)CCC#N.CN(C)CCOCCN(C)C

Other CAS No.

62765-93-9

physical_description

Niax® catalyst esn appears as a liquid mixture consisting of 95% dimethylaminopropionitrile by mass (C5H10O2, CAS: 1738-25-6) and 5% bis(2-[dimethylamino)ethyl] ether (C8H20N2O, CAS: 3033-62-3). Used as a catalyst in the manufacture of flexible polyurethane foams. Sale of the material was discontinuted in1978 after its use was linked to urological disorders among workers at a number of factories manufacturing these foams.
A liquid mixture. [Note: Used in the past as a catalyst in the manufacture of flexible polyurethane foams.

Synonyms

NIAX catalyst ESN
NIAX ES-N

Origin of Product

United States

Chemical Composition and Structural Basis for Catalytic Action of Niax Catalyst Esn

Elucidation of Key Components: Dimethylaminopropionitrile and Bis(2-(dimethylamino)ethyl) Ether

The primary component, Dimethylaminopropionitrile (DMAPN) , is a tertiary amine with the chemical formula C5H10N2. bdmaee.net Its structure features a nitrile group (-C≡N) and a dimethylamino group (-N(CH3)2) attached to a propyl chain.

The secondary component, Bis(2-(dimethylamino)ethyl) ether (BDMAEE) , is also a tertiary amine, with the chemical formula C8H20N2O. bdmaee.net This molecule is characterized by two dimethylamino groups linked by an ether bridge. tri-iso.com

Below is a data table summarizing the key properties of these components:

PropertyDimethylaminopropionitrile (DMAPN)Bis(2-(dimethylamino)ethyl) Ether (BDMAEE)
Chemical Formula C5H10N2C8H20N2O
Molar Mass 98.15 g/mol 160.26 g/mol
Key Functional Groups Tertiary Amine, NitrileTwo Tertiary Amines, Ether
Primary Catalytic Role Gelling Catalyst (inferred)Blowing Catalyst

Molecular Architecture and Electron-Donating Capabilities of Constituent Amines

The catalytic activity of both components in Niax Catalyst ESN stems from the presence of tertiary amine functional groups. In polyurethane chemistry, tertiary amines function as catalysts by activating the reactants. researchgate.net The lone pair of electrons on the nitrogen atom of the tertiary amine is crucial for its catalytic function, allowing it to act as a Lewis base.

In the case of DMAPN , the dimethylamino group provides the catalytically active site. The electron-withdrawing nature of the nearby nitrile group may influence the basicity and, consequently, the catalytic activity of the amine.

Synergistic Catalytic Effects within the Mixture Composition

The formulation of this compound with both DMAPN and BDMAEE suggests a synergistic relationship between the two components to achieve a balanced catalytic effect in the production of polyurethane foam. In polyurethane foam manufacturing, two main reactions occur simultaneously: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). ekb.eg

BDMAEE is a well-established blowing catalyst. tri-iso.comresearchgate.net While the specific role of DMAPN as a gelling catalyst is not as extensively documented in readily available literature, the common practice of blending amine catalysts to balance the gelling and blowing reactions suggests that DMAPN likely contributes to the gelling reaction.

The presumed synergy in this compound arises from the combination of a strong blowing catalyst (BDMAEE) with a catalyst that promotes the gelling reaction (DMAPN). This balance is critical for producing a stable foam structure. If the blowing reaction proceeds too quickly relative to the gelling reaction, the gas generated can escape from the low-viscosity polymer matrix, leading to foam collapse. Conversely, if the gelling reaction is too dominant, the foam may not expand properly, resulting in a dense and poorly formed product. The 95/5 ratio of DMAPN to BDMAEE in this compound is likely a carefully optimized formulation to control the rates of these two reactions, ensuring the production of flexible polyurethane foam with desired properties.

Mechanistic Studies of Niax Catalyst Esn in Polyurethane Foaming Reactions

Catalytic Pathways in Isocyanate-Polyol Reactions (Gelling)

The gelling reaction, which leads to the formation of urethane (B1682113) linkages and thus the polymer backbone, involves the reaction between an isocyanate group (–NCO) and a hydroxyl group (–OH) from a polyol. Tertiary amine catalysts, such as the components of Niax Catalyst ESN, accelerate this reaction by activating either the isocyanate or the polyol. The tertiary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile or a base to facilitate the reaction.

In the context of this compound, both dimethylaminopropionitrile and bis[2-(dimethylamino)ethyl] ether contribute to the acceleration of urethane formation. The catalytic action primarily involves the activation of the isocyanate group, making it more susceptible to nucleophilic attack by the polyol. This interaction lowers the activation energy for the reaction, leading to a faster formation of the urethane bond.

Catalytic Pathways in Isocyanate-Water Reactions (Blowing)

The blowing reaction is equally critical for foam formation, as it produces carbon dioxide gas, which expands the polymer matrix. This reaction involves the isocyanate group reacting with water to first form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another isocyanate to form a urea (B33335) linkage.

Kinetic Analysis and Rate Constant Determination for Catalyzed Reactions

Kinetic studies are essential for understanding the efficiency and selectivity of catalysts in polyurethane systems. For tertiary amine catalysts, rate constants are determined for both the gelling and blowing reactions, often using model systems. While specific kinetic data for the exact mixture of this compound is limited in publicly available literature due to its discontinuation, insights can be drawn from its components.

Bis[2-(dimethylamino)ethyl] ether, a key component of this compound, has been evaluated for its catalytic activity. For instance, Niax Catalyst A-1, which contains 70% bis[2-(dimethylamino)ethyl] ether, exhibits a specific rate constant for the polyol/isocyanate (alcohol/isocyanate) reaction that is approximately 10% higher than a similar blend of triethylenediamine (TEDA), another common amine catalyst wahanaap.com. More notably, in the water/isocyanate reaction, Niax Catalyst A-1 demonstrates a specific rate constant that is 50% greater than triethylenediamine, indicating its strong blowing efficiency wahanaap.com.

Table 1: Comparative Kinetic Activity of Niax Catalyst A-1 (containing Bis[2-(dimethylamino)ethyl] ether) vs. Triethylenediamine (TEDA) wahanaap.com

CatalystRelative Rate Constant (Polyol/Isocyanate Reaction)Relative Rate Constant (Water/Isocyanate Reaction)
Niax Catalyst A-1~1.10 (vs. TEDA)~1.50 (vs. TEDA)
Triethylenediamine (TEDA)1.00 (reference)1.00 (reference)

Note: Data based on model reaction systems at 25°C with butanol and phenyl isocyanate for gelling, and water and phenyl isocyanate for blowing, in a solvent blend of 90% toluene (B28343) and 10% dimethylformamide. wahanaap.com

This data highlights the significant role of the bis[2-(dimethylamino)ethyl] ether component in driving both reactions, particularly the blowing reaction, which is crucial for foam expansion.

Investigating Catalytic Selectivity in Polyurethane Systems

Catalytic selectivity refers to the catalyst's preferential acceleration of one reaction over another. In polyurethane foaming, the balance between the gelling and blowing reactions is paramount for achieving desired foam properties. This compound, as a mixture of tertiary amines, influences this balance through the distinct catalytic profiles of its components.

Proposed Reaction Mechanisms for Amine-Catalyzed Urethane Formation

Two primary mechanisms have been proposed to explain the catalytic action of tertiary amines in urethane formation:

Baker's Mechanism (Isocyanate Activation): This mechanism proposes that the tertiary amine catalyst initially forms a complex with the isocyanate. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the isocyanate group, forming an unstable zwitterionic intermediate. This intermediate then becomes highly reactive towards the nucleophilic attack by the hydroxyl group of the polyol, leading to the formation of the urethane bond and regeneration of the catalyst ekb.eg.

Step 1: Tertiary amine (R₃N) + Isocyanate (R'–N=C=O) ⇌ Zwitterionic intermediate (R₃N⁺–C(O⁻)=N–R')

Step 2: Zwitterionic intermediate + Polyol (R''–OH) → Urethane (R''–O–C(O)–NH–R') + R₃N

Farkas's Mechanism (Protonation/Hydrogen Bonding): This alternative mechanism suggests that the tertiary amine acts as a base, abstracting a proton from the hydroxyl group of the polyol (or water in the blowing reaction) to form an alkoxide (or hydroxide) ion and a protonated amine. The highly nucleophilic alkoxide (or hydroxide) then attacks the isocyanate group, forming the urethane (or carbamic acid) ekb.eg.

Step 1: Tertiary amine (R₃N) + Polyol (R''–OH) ⇌ Protonated amine (R₃N⁺H) + Alkoxide (R''–O⁻)

Step 2: Alkoxide (R''–O⁻) + Isocyanate (R'–N=C=O) → Urethane (R''–O–C(O)–NH–R') + R₃N (via proton transfer from R₃N⁺H)

Both mechanisms highlight the role of the tertiary amine in enhancing the reactivity of the system. The specific components of this compound, dimethylaminopropionitrile and bis[2-(dimethylamino)ethyl] ether, participate in these general catalytic pathways, accelerating the respective gelling and blowing reactions through their basicity and nucleophilicity. The relative contributions of these mechanisms can vary depending on the specific catalyst structure and reaction conditions.

Influence of Niax Catalyst Esn on Polyurethane Material Properties

Control over Foam Structure and Morphology

The precise control over reaction kinetics afforded by catalysts like Niax Catalyst ESN directly impacted the cellular architecture of polyurethane foams. This influence extended to the dynamics of cell formation, opening, and the resulting interconnected pore network.

Regulation of Cell Opening and Closure Dynamics

In the synthesis of flexible polyurethane foams, a delicate balance between the gelling reaction (polyol-isocyanate) and the blowing reaction (isocyanate-water, producing carbon dioxide gas) is crucial for achieving the desired cell structure. Tertiary amine catalysts, including this compound, accelerate both these reactions. ontosight.aibdmaee.netatamankimya.com The relative rates of these reactions determine when the foam cells open, allowing the carbon dioxide gas to escape and preventing foam collapse. An optimal balance leads to a stable, open-celled structure, which is vital for properties like breathability and softness in flexible foams. bdmaee.netwahanaap.com While specific data for this compound on cell opening dynamics is limited in available historical records, its function as a tertiary amine catalyst implies a direct role in this critical aspect of foam formation.

Modulation of Foam Rheology and Processing Characteristics

The catalytic activity of this compound significantly influenced the rheological behavior of the reacting polyurethane mixture, which in turn affected key processing parameters during foam manufacturing.

Contribution to Mechanical Performance of Polyurethane Matrices

The following table illustrates comparative physical properties of flexible polyurethane foams, showcasing the influence of different catalysts, including Niax ESN, on the final material characteristics. google.com

Table 1: Comparative Physical Properties of Flexible Polyurethane Foams

PropertyFoam with Niax A-1 Catalyst google.comFoam with Niax ESN Catalyst google.com
Density (lbs./cu. ft.)1.751.79
Tensile Strength (psi)17.414.4
Elongation (%)300310
Tear Resistance (ppi)3.52.8
Breathability (air flow, CFM)0.20 to 0.800.18 to 0.25
Compression Load Deflection (psi) @ 25% deflection0.470.39
Compression Load Deflection (psi) @ 50% deflection0.490.42
Compression Load Deflection (psi) @ 70% deflection0.950.88

As observed in Table 1, the use of Niax ESN resulted in a slightly higher density foam compared to Niax A-1. google.com While elongation was marginally higher, tensile strength, tear resistance, breathability, and compression load deflection values were lower for the foam produced with Niax ESN. google.com These differences underscore the specific impact of this compound on the mechanical and structural properties of flexible polyurethane foams, distinguishing its performance from other catalysts in achieving desired material characteristics.

Interaction with Auxiliary Blowing Agents and Other Formulation Components

Interaction with Auxiliary Blowing Agents

Auxiliary blowing agents are critical for controlling the density and cellular morphology of polyurethane foams. These agents can be broadly categorized into chemical blowing agents, such as water, and physical blowing agents, which include various volatile organic compounds.

Water as a Chemical Blowing Agent: Water reacts with isocyanate groups to generate carbon dioxide gas, which acts as a blowing agent, and urea (B33335) linkages, contributing to the polymer structure. Tertiary amine catalysts, including the bis[2-(dimethylamino)ethyl] ether component found in this compound, are known to strongly catalyze this water-isocyanate reaction. wahanaap.com This catalytic effect is vital for controlling the rate of gas evolution, which directly influences foam rise, cell opening, and the final foam density. For instance, Niax Catalyst A-1, which contains bis[2-(dimethylamino)ethyl] ether, demonstrated a significantly higher specific rate constant for the water-isocyanate reaction compared to other common amine catalysts, highlighting its potent influence on the blowing process. wahanaap.com The ability of the catalyst to accelerate this reaction helps in balancing it with the gelling reaction, leading to a stable cell structure and preventing foam collapse or splits.

Physical Blowing Agents: Historically, various physical blowing agents, such as pentanes (e.g., n-pentane), hydrochlorofluorocarbons (HCFCs), and later hydrofluorocarbons (HFCs), have been used in polyurethane foam formulations. researchgate.netgoogle.comgoogle.complasticportal.cz While specific detailed research findings on this compound's direct interactions with these diverse physical blowing agents are not publicly available, general principles of tertiary amine catalysis apply. Amine catalysts influence the solubility and dispersion of physical blowing agents within the reaction mixture. They affect the nucleation and growth of gas cells by controlling the viscosity build-up and the timing of the gelling reaction relative to the blowing reaction. Proper catalytic activity ensures that the foam matrix solidifies around the expanding gas cells at the appropriate moment, leading to a fine and uniform cell structure. Studies on general polyurethane foams indicate that the amount and type of blowing agent, in conjunction with catalyst choice, significantly influence foam density, compressive strength, and thermal conductivity. researchgate.net

Interaction with Other Formulation Components

Polyurethane foam formulations are complex systems comprising polyols, isocyanates, blowing agents, and various additives, including catalysts and surfactants. The performance of this compound was intricately linked to its interactions with these other components.

Silicone Surfactants: Silicone surfactants are indispensable in polyurethane foam production, serving multiple critical functions: promoting the nucleation of gas bubbles, compatibilizing immiscible components within the reaction mixture, and stabilizing the developing foam cells against collapse until the polymer matrix is sufficiently cured. google.comgoogle.com Amine catalysts like this compound work synergistically with silicone surfactants. The catalyst dictates the reaction kinetics, while the surfactant manages the interfacial tension and cell morphology. The precise balance between the catalytic activity and the surfactant's stabilizing effect is crucial for achieving an optimal cell structure, preventing issues like coarse cells or foam collapse. Various Niax silicone additives were developed to work with different foam types and properties, influencing cell structure, density control, and processing characteristics. plasticportal.czscribd.com

Other Catalysts (Co-catalysts): Polyurethane formulations often employ co-catalysts, typically organometallic compounds (e.g., tin catalysts like stannous octoate), which primarily promote the gelling reaction. wahanaap.comamericanchemistry.com this compound, as an amine catalyst, would have been used in conjunction with such metallic catalysts to achieve a balanced reaction profile. The amine catalyst primarily drives the blowing reaction and initiates the gelling, while the metal catalyst often provides a stronger acceleration for the gelling reaction, particularly in flexible foams. The interplay between these different catalyst types allows for fine-tuning of the cream time, rise time, and tack-free time, ultimately influencing the processing latitude and final material properties of the foam.

Limitations on Data

It is important to note that this compound was a proprietary product whose sale was discontinued (B1498344) in 1978. cdc.govnih.govlookchem.com Consequently, detailed, contemporary research findings and specific data tables on its interactions with modern auxiliary blowing agents (such as hydrofluoroolefins, HFOs) and other advanced formulation components are not publicly available. Information regarding its performance is largely historical, focusing on its composition and general application in flexible polyurethane foams.

Theoretical and Computational Investigations of Niax Catalyst Esn Action

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the catalytic activity of tertiary amines like the components of Niax Catalyst ESN. catalysis.blog These methods provide detailed insights into the electronic structure, which dictates the molecule's reactivity. The catalytic mechanism of tertiary amines in urethane (B1682113) formation involves the activation of either the isocyanate or the polyol, a process governed by the electronic and steric properties of the amine. nih.govacs.org

The key property of a tertiary amine catalyst is its basicity, or its ability to donate its lone pair of electrons. This is quantified computationally by the proton affinity (PA). A higher PA generally correlates with higher catalytic activity. mdpi.com Calculations can determine the PA, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the charge distribution within the catalyst molecules. mdpi.comresearchgate.net The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to accepting electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

For the components of this compound, DMAPN and bis(2-(dimethylamino)ethyl) ether, quantum calculations would reveal how their distinct structures influence their catalytic nature. The ether oxygen in bis(2-(dimethylamino)ethyl) ether can influence the electron density on the nitrogen atoms, affecting its basicity and interaction with reactants. mpisci.com DFT calculations are used to model the transition states of the catalyzed reactions, revealing the activation energy barriers and providing a quantitative measure of reactivity. mdpi.com

Table 1: Representative Quantum Chemical Properties for Tertiary Amine Catalysts

This table presents typical calculated properties for tertiary amine catalysts, illustrating the data obtained from quantum chemical investigations. Values are representative and used for illustrative purposes based on published studies of similar amines. mdpi.commdpi.com

PropertyCatalyst Example 1 (e.g., Triethylamine)Catalyst Example 2 (e.g., DABCO)Description
Proton Affinity (PA) (kJ/mol) ~980~970Measures the basicity of the amine; higher values often imply greater catalytic activity.
EHOMO (eV) -5.9-5.5Energy of the Highest Occupied Molecular Orbital; higher energy indicates a better electron donor.
ELUMO (eV) 1.51.2Energy of the Lowest Unoccupied Molecular Orbital; lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (eV) 7.46.7Energy difference between HOMO and LUMO, an indicator of molecular stability and reactivity.
Dipole Moment (Debye) 0.80Measures the polarity of the molecule, which influences its interactions in the polar polymerizing medium.

Molecular Dynamics Simulations of Catalyst Diffusion and Interaction within Polymerizing Systems

Molecular Dynamics (MD) simulations model the physical movements and interactions of atoms and molecules over time, providing a dynamic view of the catalyst's behavior within the complex, viscous environment of a polymerizing polyurethane system. nih.gov These simulations are crucial for understanding how a catalyst like Niax ESN or its components diffuse through the mixture of polyols, isocyanates, and growing polymer chains to reach the reactive sites. mdpi.commdpi.com

An MD simulation begins by constructing a "simulation box" containing a representative number of all molecules in the formulation (polyol, isocyanate, water, and catalyst). The interactions between these molecules are described by a force field. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion. acs.org

From these simulations, several key parameters can be extracted:

Diffusion Coefficient: This quantifies the mobility of the catalyst within the reaction medium. Lower diffusion can reduce catalytic efficiency, especially as the viscosity of the system increases during polymerization.

Interaction Energies: MD simulations can calculate the non-covalent interaction energies between the catalyst and the reactants (polyol and isocyanate). This helps to confirm the formation of the catalyst-reactant complexes that are essential for the catalytic cycle. mdpi.com

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding molecules varies as a function of distance from a central molecule. An RDF plot for the catalyst's nitrogen atom and the polyol's hydroxyl hydrogen can reveal the structure and stability of the hydrogen-bonded intermediate complex.

These simulations can help explain how the different sizes and structures of DMAPN and bis(2-(dimethylamino)ethyl) ether affect their mobility and accessibility to reactive sites in the foam. researchgate.net

Table 2: Typical Outputs from Molecular Dynamics Simulations of Catalysts in Polyurethane

This table outlines key metrics derived from MD simulations and their significance in understanding catalyst behavior.

MetricTypical Value RangeSignificance
Diffusion Coefficient (cm²/s) 10⁻⁶ to 10⁻⁸Indicates catalyst mobility within the polymer matrix. Decreases as polymerization proceeds.
Catalyst-Polyol Interaction Energy (kcal/mol) -5 to -15Quantifies the strength of the hydrogen bond formation, a key step in the catalytic mechanism.
Catalyst-Isocyanate Interaction Energy (kcal/mol) -2 to -8Quantifies the strength of the nucleophilic attack on the isocyanate carbon.
Coordination Number 2 - 6Average number of reactant molecules (e.g., polyol) in the first solvation shell of the catalyst.

Prediction of Catalytic Efficiency and Selectivity via Computational Chemistry

Gelling Reaction: The reaction between isocyanate and polyol, which builds the polymer backbone.

Blowing Reaction: The reaction between isocyanate and water, which produces carbon dioxide gas to expand the foam.

Computational chemistry, primarily through quantum chemical calculations, predicts efficiency and selectivity by determining the activation energies (Ea) for each reaction pathway. mdpi.commdpi.com A lower activation energy corresponds to a faster reaction rate and thus higher catalytic efficiency. researchgate.net

By calculating the activation energy for the gelling reaction (Ea_gel) and the blowing reaction (Ea_blow) in the presence of a specific catalyst, its selectivity can be predicted.

If Ea_gel < Ea_blow , the catalyst is predicted to be a gelling catalyst .

If Ea_blow < Ea_gel , the catalyst is predicted to be a blowing catalyst .

If Ea_gel ≈ Ea_blow , the catalyst is considered balanced .

Tertiary amines containing ether linkages, like bis(2-(dimethylamino)ethyl) ether, are often strong blowing catalysts. Computational models can elucidate the electronic and steric factors that create this selectivity, helping in the design of new catalysts with tailored gelling/blowing balances. mdpi.comresearchgate.net

Table 3: Illustrative Prediction of Catalyst Selectivity via Activation Energies (Ea)

This table shows hypothetical calculated activation energies for a gelling-selective and a blowing-selective tertiary amine catalyst.

Reaction PathwayEa (kJ/mol) - Gelling CatalystEa (kJ/mol) - Blowing Catalyst
Isocyanate + Polyol (Gelling) 5075
Isocyanate + Water (Blowing) 8060
Predicted Selectivity GellingBlowing

Development of Structure-Activity Relationship (SAR) Models for Tertiary Amine Catalysts

Structure-Activity Relationship (SAR) models seek to establish a clear correlation between the chemical structure of a catalyst and its observed activity. catalysis.blog For tertiary amine catalysts in polyurethane synthesis, these relationships are crucial for designing new, more efficient, and selective catalysts. researchgate.net

Early SAR studies identified two key qualitative principles:

Basicity: Higher basicity (electron-donating ability) of the nitrogen atom generally leads to higher catalytic activity. gvchem.com

Steric Hindrance: Bulky groups around the nitrogen atom can hinder its approach to the reactants, reducing its catalytic activity. The accessibility of the nitrogen's lone pair is critical. gvchem.com

Modern approaches have evolved these principles into quantitative models, often called Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Selectivity Relationship (QSSR) models. rsc.org These models use computational chemistry to generate a large number of numerical "descriptors" for each catalyst molecule. nih.gov These descriptors quantify various aspects of the molecule's structure and electronics. Machine learning algorithms are then used to build a statistical model that links these descriptors to experimentally measured catalytic activity or selectivity. beilstein-journals.orgnih.govrsc.org

Commonly used descriptors in SAR models for tertiary amine catalysts include:

Electronic Descriptors: Calculated charges on atoms, dipole moment, HOMO/LUMO energies, proton affinity.

Steric/Topological Descriptors: Molecular volume, surface area, shape indices, and parameters that describe the accessibility of the catalytic nitrogen atom.

By building these models, researchers can virtually screen large libraries of potential new catalysts and predict their performance before they are ever synthesized in a lab. rsc.org

Table 4: Common Molecular Descriptors Used in SAR/QSAR Models for Tertiary Amine Catalysts

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Electronic Partial Charge on NitrogenThe nucleophilicity and basicity of the catalytic center.
Electronic Proton Affinity (PA)A direct computational measure of basicity.
Steric Molecular VolumeThe overall size of the catalyst molecule.
Steric Solvent-Accessible Surface Area (SASA)The surface area of the molecule accessible to reactants.
Topological Sterimol ParametersQuantify the steric bulk in specific directions around the nitrogen atom.
Quantum Chemical HOMO EnergyThe molecule's ability to donate electrons.

Derivatization and Novel Catalyst Development Based on Niax Catalyst Esn Principles

Rational Design of New Tertiary Amine Catalysts with Enhanced Selectivity

The development of new tertiary amine catalysts is guided by a deep understanding of structure-activity relationships to achieve a desired balance between the urethane (B1682113) (gelling) and urea (B33335) (blowing) reactions. The catalytic activity of tertiary amines is primarily dependent on their basicity and the steric hindrance around the nitrogen atom. gvchem.com

The two main reactions in polyurethane foam synthesis, the reaction of isocyanate with polyol (gelling) and with water (blowing), are both catalyzed by tertiary amines. topicsonchemeng.org.my The ability of a catalyst to selectively promote one reaction over the other is crucial for controlling the foam's properties. For instance, BDMAEE, a component of Niax Catalyst ESN, is a powerful blowing catalyst due to the presence of ether linkages which enhance its activity towards the isocyanate-water reaction. atamanchemicals.com

Modern catalyst design focuses on modifying the molecular structure to optimize this balance. For example, the introduction of electron-donating groups can increase the basicity of the amine, thereby enhancing its catalytic activity. Conversely, bulky substituents near the nitrogen atom can create steric hindrance, which can be leveraged to control selectivity. Quantum chemical methods are now being employed to predict catalyst performance and to rationally design catalysts with specific properties, avoiding undesirable side reactions and emissions. acs.org

Table 1: Influence of Structural Features on Tertiary Amine Catalyst Activity

Structural FeatureEffect on Gelling Reaction (Isocyanate-Polyol)Effect on Blowing Reaction (Isocyanate-Water)Example Compound
High BasicityIncreased ActivityIncreased ActivityTriethylenediamine (TEDA)
Steric HindranceDecreased ActivityCan be tuned for selectivityDimethylcyclohexylamine (DMCHA)
Ether LinkageModerate ActivitySignificantly Increased ActivityBis(2-dimethylaminoethyl) ether (BDMAEE)
Hydroxyl GroupCan react into matrixCan influence overall reactivityDimethylethanolamine (DMEA)

Strategies for Incorporating Catalytic Functionality into Polymer Networks (Reactive Catalysts)

A significant advancement in polyurethane catalysis has been the development of reactive catalysts. These catalysts contain a functional group, such as a hydroxyl or primary/secondary amine, that can react with isocyanate groups. wipo.int This allows the catalyst to be chemically incorporated into the polymer matrix, thereby reducing volatile organic compound (VOC) emissions and minimizing the potential for the catalyst to migrate out of the finished product. tosoh.co.jpatamanchemicals.com

The drive for low-emission polyurethane products, particularly for automotive and furniture applications, has spurred the development of a wide range of reactive catalysts. topicsonchemeng.org.myturkchem.net These catalysts are designed to maintain high catalytic activity while ensuring their permanent fixation within the polyurethane foam. tosoh.co.jp For instance, novel reactive amine catalysts have been developed that exhibit high catalytic activity and result in foams with excellent physical properties and lower VOC emissions. tosoh.co.jp

Comparative Studies with Contemporary and Next-Generation Amine Catalysts

The performance of modern amine catalysts is continuously benchmarked against older generation catalysts and among themselves to identify optimal solutions for specific applications. While traditional catalysts like TEDA and BDMAEE are effective, they are also volatile. turkchem.net Next-generation catalysts are designed to be non-emissive and often offer improved performance characteristics. turkchem.net

Comparative studies have shown that newly developed reactive amine catalysts can offer superior performance in terms of catalytic activity and the physical properties of the resulting foam, all while significantly reducing emissions. tosoh.co.jp For example, some modern catalysts provide a better balance of gelling and blowing reactions, leading to more uniform cell structure and improved foam stability. topicsonchemeng.org.my

Table 2: Comparison of Catalyst Generations

Catalyst GenerationKey CharacteristicsAdvantagesDisadvantagesExample
First Generation (e.g., Niax ESN components) High volatility, strong odor, effective catalysisHigh activityHealth hazards, high VOC emissionsBis(2-dimethylaminoethyl) ether (BDMAEE)
Second Generation Lower volatility, improved safety profileReduced emissions, good balance of reactionsCan still contribute to some emissionsTriethylenediamine (TEDA)
Next-Generation (Reactive Catalysts) Contains isocyanate-reactive groups, low to zero emissionsCovalently bonds into the polymer matrix, minimal VOCsMay require formulation adjustmentsDABCO® NE 740
Sustainable Catalysts Bio-based, derived from renewable resourcesReduced environmental footprint, biodegradable potentialPerformance and cost can be a challengeBio-based amine catalysts

Exploration of Catalyst Systems for Sustainable Polyurethane Synthesis

The growing emphasis on sustainability has led to the exploration of green catalyst systems for polyurethane production. This includes the development of catalysts derived from renewable resources, such as plant oils and amino acids. tncintlchem.comtncintlchem.com These bio-based catalysts offer the potential for a reduced environmental footprint and are often biodegradable. tncintlchem.com

Research is also focused on developing catalyst systems that are compatible with bio-based polyols, which are increasingly being used as a sustainable alternative to petroleum-based polyols. tncintlchem.com The unique chemical nature of bio-based polyols can affect their reactivity, necessitating the development of tailored catalyst packages. tncintlchem.com Furthermore, the principles of green chemistry are being applied to design catalysts that are more efficient and generate less waste. bdmaee.net The use of catalysts like dimethylcyclohexylamine (DMCHA) is also being explored for its lower VOC emissions and compatibility with bio-based polyols in creating more sustainable polyurethane products. bdmaee.net

Mechanistic Studies of Niax Catalyst Esn Component Reactivity and Biotransformation Historical Research Context

Biochemical Pathways of Dimethylaminopropionitrile Metabolism

The biotransformation of dimethylaminopropionitrile is a critical determinant of its toxic potential. In vivo and in vitro studies have demonstrated that DMAPN is primarily metabolized by the cytochrome P450-dependent mixed-function oxidase system, a key enzymatic pathway for xenobiotic detoxification. This metabolic process, which requires NADPH and oxygen, has been localized predominantly in the microsomal fractions of the liver, kidney, and urinary bladder.

The metabolism of DMAPN proceeds through several key pathways, leading to the formation of various metabolites. Identified urinary metabolites in animal models include β-aminopropionitrile and cyanoacetic acid. Further in vitro studies have identified formaldehyde (B43269) and cyanide as additional products of DMAPN metabolism. The generation of these metabolites is indicative of complex oxidative processes. For instance, the formation of formaldehyde suggests N-demethylation, a common reaction catalyzed by cytochrome P450 enzymes. The release of cyanide points to the cleavage of the nitrile group, a process that can lead to the formation of highly reactive species.

The rate of DMAPN metabolism has been shown to be influenced by the status of the cytochrome P450 system. Pre-treatment of animal models with phenobarbital, a known inducer of cytochrome P450 enzymes, resulted in a significant increase in DMAPN metabolism. Conversely, treatment with cobalt chloride, an inhibitor of heme synthesis and thus P450 function, led to a decrease in its metabolism.

MetaboliteMetabolic PathwayKey Enzymes
β-AminopropionitrileOxidative deaminationCytochrome P450
Cyanoacetic acidHydrolysis of the nitrile groupNitrilase (postulated)
FormaldehydeN-demethylationCytochrome P450
CyanideCleavage of the nitrile groupCytochrome P450

Molecular Mechanisms of Biochemical Perturbation in Biological Systems

The toxicity of DMAPN is intrinsically linked to its metabolism and the subsequent interaction of the parent compound or its metabolites with cellular components.

A significant biochemical effect associated with DMAPN exposure is the depletion of cellular glutathione (B108866) (GSH). Glutathione is a critical endogenous antioxidant, playing a key role in detoxifying reactive electrophilic species. Studies have shown that administration of DMAPN leads to a significant reduction in GSH levels in target organs such as the urinary bladder and kidney. This depletion of GSH suggests that either DMAPN itself or, more likely, its reactive metabolites are electrophilic and are detoxified through conjugation with glutathione. The reduction in the cellular antioxidant capacity can leave cells vulnerable to oxidative stress and damage.

Beyond glutathione, the potential for interaction with other cellular macromolecules, such as proteins and nucleic acids, is a key area of investigation. The electrophilic nature of potential reactive intermediates suggests that they could form covalent adducts with nucleophilic sites on these macromolecules, leading to cellular dysfunction.

The metabolism of DMAPN is believed to be a bioactivation process, meaning that the metabolites are more toxic than the parent compound. The formation of reactive intermediates is a central hypothesis in explaining the observed toxicity. The cytochrome P450-mediated metabolism can lead to the generation of electrophilic species that are not readily detoxified.

One proposed reactive intermediate is an iminium ion, formed through the oxidation of the tertiary amine group of DMAPN. Iminium ions are known to be reactive electrophiles that can readily react with cellular nucleophiles. Another potential pathway involves the formation of a nitrile radical, which could initiate damaging free-radical chain reactions.

The link between metabolism and toxicity is further supported by the observation of increased lipid peroxidation in the urinary bladder and kidney following DMAPN administration. Lipid peroxidation is a marker of oxidative stress and cellular damage, often initiated by reactive oxygen species or other reactive intermediates. The depletion of glutathione, coupled with the generation of reactive metabolites, creates a cellular environment conducive to oxidative damage. The exact identity and role of all reactive intermediates in DMAPN-induced toxicity remain an area of active research.

Chemical Basis of Structure-Related Compound Reactivity

The chemical structures of dimethylaminopropionitrile and bis(2-[dimethylamino)ethyl] ether are fundamental to their reactivity and biological activity.

Dimethylaminopropionitrile (DMAPN): The reactivity of DMAPN is largely dictated by two functional groups: the tertiary amine and the nitrile group. The tertiary amine is a site for oxidative metabolism by cytochrome P450, leading to the formation of the aforementioned metabolites and potentially reactive iminium ions. The nitrogen atom of the amine group possesses a lone pair of electrons, making it susceptible to oxidation.

The nitrile group (-C≡N) is a strong electron-withdrawing group, which influences the electronic properties of the rest of the molecule. While relatively stable, the nitrile group can undergo metabolic cleavage to release cyanide, a potent toxicant. The presence of the β-amino group is also significant, as β-aminonitriles are a class of compounds known for their potential to cause neurological and connective tissue disorders. The structure-activity relationship of β-aminonitriles suggests that the distance between the amino group and the nitrile group is critical for their biological effects.

Future Research Trajectories in Polyurethane Catalysis Inspired by Niax Catalyst Esn

Development of Highly Specific Catalytic Systems for Advanced Material Properties

This multi-component approach, where different molecules target different reactions, has inspired research into highly specific catalytic systems. The goal is to design catalysts that offer precise and independent control over the gelling and blowing reactions. evonik.com This allows for the fine-tuning of material properties to meet the demands of advanced applications. For instance, a catalyst system with a strong, selective gelling promotion can create high-strength, rigid foams, while a system emphasizing the blowing reaction yields softer, lower-density flexible foams. rsc.orgjrhessco.com

Future research focuses on designing single-molecule catalysts with multiple active sites or precisely blended catalyst packages that allow formulators to manipulate the reaction kinetics on demand. This specificity enables the creation of foams with tailored cell structures—from highly open-celled foams for sound absorption to closed-cell structures for superior thermal insulation—thereby achieving advanced material properties that were not possible with less-specific catalyst systems. evonik.comjrhessco.com

Integration of Niax Catalyst ESN Concepts into Broader Polymerization Architectures

A significant drawback of traditional catalysts like this compound was the migratory and volatile nature of its components. mdpi.com Because the catalyst molecules were not chemically bound to the polymer, they could be emitted from the final product over time, a phenomenon known as catalyst migration. jrhessco.commdpi.com The research trajectory inspired by this challenge is the development of reactive catalysts .

Reactive catalysts, also known as non-emissive catalysts, are designed with functional groups, such as hydroxyl (-OH) or primary/secondary amine groups, that can react with isocyanates. poliuretanos.com.brgvchem.comvestachem.com This reaction chemically grafts the catalyst onto the polyurethane polymer backbone, permanently integrating it into the material's architecture. vestachem.comatamanchemicals.comevonik.com This covalent bonding prevents the catalyst from migrating or becoming a volatile organic compound (VOC), effectively designing out the problems associated with older systems. jrhessco.comtosoh.co.jp

The development of these integrated catalysts has become a major field of innovation. By modifying the structure of highly active amines to include a reactive site, researchers have created catalysts that maintain high efficiency while ensuring they remain locked within the polymer matrix. evonik.comtosoh.co.jp This approach not only improves the long-term quality and safety of polyurethane products but also, in some cases, can enhance the physical properties of the foam. poliuretanos.com.br

Catalyst StrategyDescriptionKey Advantage Inspired by Niax ESN
Conventional (e.g., Niax ESN) A blend of small, highly active, volatile tertiary amine molecules.High catalytic activity for fast reaction cycles.
Reactive / Non-Emissive Catalysts with functional groups (e.g., -OH) that react with isocyanates to become part of the polymer backbone. poliuretanos.com.bratamanchemicals.comRetains high activity while eliminating migration and emissions by permanently integrating into the polymer. vestachem.comevonik.com

Innovations in Process Efficiency and Resource Utilization via Catalytic Control

The high reactivity of catalysts like this compound is desirable for manufacturing efficiency, as it allows for rapid curing and short cycle times. gzyourun.com However, this high activity can be difficult to control, sometimes leading to premature gelling that can impede the flow of the reacting mixture into complex molds, resulting in defects and wasted material. The inspiration drawn from this is the creation of catalysts that offer a more sophisticated control over the reaction timeline, enhancing process efficiency and resource utilization.

This has led to the development of delayed-action and thermo-activated catalysts . bdmaee.netbiesterfeld.com

Delayed-action catalysts are often created by forming a salt from a tertiary amine and a carboxylic acid. poliuretanos.com.bramericanchemistry.com This salt has low catalytic activity at room temperature, providing a longer "pot life" for the polyurethane mixture to be poured and fill a mold completely. pu-additives.com As the exothermic polymerization reaction generates heat, the salt dissociates, releasing the highly active free amine catalyst, which then rapidly cures the foam. evonik.compoliuretanos.com.br

Thermo-activated catalysts take this concept further, designed to become active only upon reaching a specific temperature threshold. bdmaee.netbiesterfeld.com This allows for a clear separation between the mixing/flowing stage and the curing stage, which is highly advantageous in complex processes like reaction injection molding (RIM). acs.org

By providing a tailored reaction profile—slow at the front-end, fast at the back-end—these innovative catalysts improve flowability, reduce defects, minimize scrap, and optimize energy usage, leading to significant gains in process efficiency and better resource utilization. evonik.compu-additives.com

Catalyst TypeActivation MechanismImpact on Process Efficiency
Standard High Activity Immediate catalysis upon mixing.Fast cure, but potential for premature gelling and material defects.
Delayed-Action Chemical de-blocking (e.g., salt dissociation) initiated by reaction exotherm. poliuretanos.com.bramericanchemistry.comAllows for better mold filling by extending pot life, then provides rapid cure, reducing scrap. evonik.com
Thermo-Activated Activation occurs at a specific, predetermined temperature. bdmaee.netbiesterfeld.comOffers maximum control over the reaction profile, ideal for complex parts and improved resource utilization. pu-additives.com

Exploration of Multifunctional Catalyst Designs

Research in this area includes:

Dual-Function Catalysis: Designing a single molecule that possesses distinct catalytic centers to independently and optimally balance the gelling and blowing reactions. This provides the benefits of a catalyst blend without the complexities of formulating with multiple components. bdmaee.net

Catalyst-Surfactant Hybrids: Surfactants are essential in foam production for regulating cell size and stabilizing the foam structure. wikipedia.org Developing molecules that combine the catalytic activity of an amine with the surface-active properties of a surfactant could lead to simplified formulations and improved control over foam morphology.

Catalyst-Crosslinker Hybrids: Certain reactive catalysts do more than just anchor themselves into the polymer; their structure can be designed to act as a crosslinking point, potentially enhancing the mechanical properties, such as hardness and durability, of the final foam. reaxis.com

Catalysts with Intrinsic Properties: Future designs could integrate catalytic function with other performance-enhancing properties, such as inherent flame retardancy or antioxidant capabilities, further reducing the need for additional additives in a formulation.

This trajectory moves beyond simple catalysis to an integrated, systems-based approach to formulation. By designing single molecules with multiple, synergistic functions, chemists can create more efficient, cost-effective, and higher-performing polyurethane materials.

Q & A

Q. What is the chemical composition of Niax Catalyst ESN, and how is it identified in analytical workflows?

Methodological Answer: this compound is a proprietary mixture containing 95% dimethylaminopropionitrile (CAS 1738-25-6) and 5% bis(2-(dimethylamino)ethyl) ether ( ). Analytical identification requires gas chromatography-mass spectrometry (GC-MS) to separate and quantify components. Regulatory identifiers include CAS 62765-93-9 and RTECS QR3900000 ( ).

Component CAS Concentration
Dimethylaminopropionitrile1738-25-695%
Bis(2-(dimethylamino)ethyl) ether3033-62-35%
Table 1: Composition of this compound

Q. What are the acute toxicity profiles of this compound in animal models?

Methodological Answer: Acute toxicity studies in rats and rabbits show:

  • Oral LD₅₀ (rats): 2460 µL/kg
  • Dermal LD₅₀ (rabbits): 445 µL/kg
  • LDLo (intraperitoneal, rats): 2 g/kg ( ). Researchers should use OECD Test Guidelines 423 (acute oral toxicity) and 402 (dermal toxicity) for standardized assessments.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key protocols include:

  • Engineering Controls: Local exhaust ventilation and enclosed systems to minimize airborne exposure ( ).
  • PPE: Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges (APF 50) ( ).
  • Exposure Monitoring: 8-hour TWA sampling via NIOSH Method 2532 for amines ( ).

Advanced Research Questions

Q. How does this compound concentration affect polyurethane foam microstructure, and what experimental methods quantify this relationship?

Methodological Answer: Higher catalyst loadings increase hard-segment content, altering foam rigidity and pore distribution ( ). Methodologies include:

  • FTIR Spectroscopy: To track urethane bond formation kinetics.
  • Dynamic Mechanical Analysis (DMA): Measures storage modulus (E’) changes.
  • SEM Imaging: Quantifies pore uniformity and cell density ( ).

Q. What neurotoxic mechanisms are implicated in this compound exposure, and how can in vitro models address methodological gaps?

Methodological Answer: Dimethylaminopropionitrile disrupts autonomic nerve function, causing urinary retention and peripheral neuropathy ( ). Advanced approaches:

  • In Vitro Neuroblastoma Models: SH-SY5Y cells exposed to ≤10 µM doses to assess axonal degeneration.
  • Electrophysiology: Measures reduced nerve conduction velocity in rodent sciatic nerves ( ).
  • Metabolomics: Identifies urinary biomarkers (e.g., 8-hydroxydeoxyguanosine) for oxidative stress.

Q. How can contradictory findings on safe exposure thresholds for this compound be reconciled in occupational studies?

Methodological Answer: Discrepancies arise from variable exposure matrices (aerosol vs. liquid) and individual susceptibility. Mitigation strategies:

  • Dose-Response Meta-Analysis: Pool data from NIOSH Health Hazard Evaluations ( ).
  • Cohort Studies: Track urinary dysfunction incidence in workers using multivariate regression (adjusting for co-exposures).
  • Threshold Modeling: Apply benchmark dose (BMD) software to estimate NOAELs ( ).

Q. What are the challenges in identifying safer alternatives to this compound for polyurethane synthesis?

Methodological Answer: Substitutes must balance catalytic efficiency with reduced toxicity. Methodological steps include:

  • High-Throughput Screening: Test tertiary amine libraries for urethane reaction kinetics.
  • Ecotoxicology Assays: Use Daphnia magna or zebrafish embryos to assess acute aquatic toxicity.
  • Lifecycle Analysis (LCA): Compare energy/emission profiles of alternatives ( ).

Data Contradiction Analysis

Conflict: Union Carbide attributed toxicity solely to dimethylaminopropionitrile, while NIOSH/OSHA classified both components as hazardous ().
Resolution: Independent component toxicity assays (e.g., isolated bis-ether exposure in C. elegans) can clarify contributions. Synergistic effects should be tested using factorial experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.